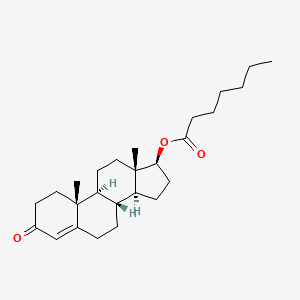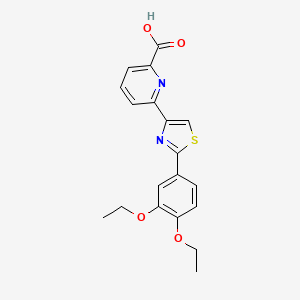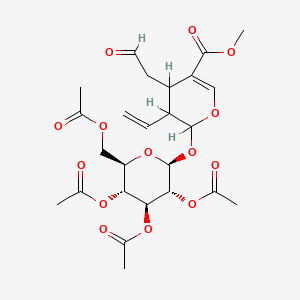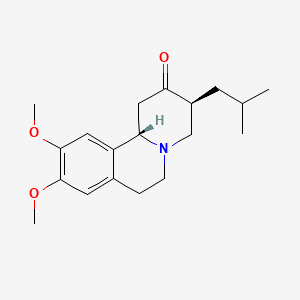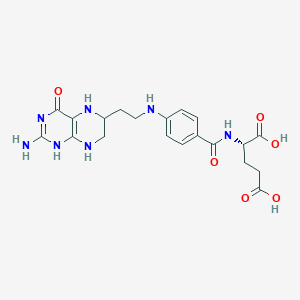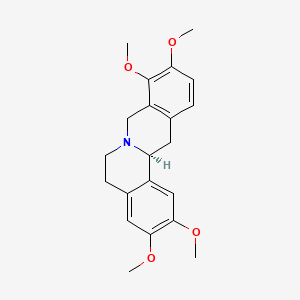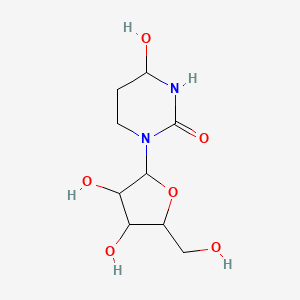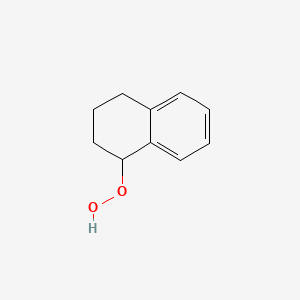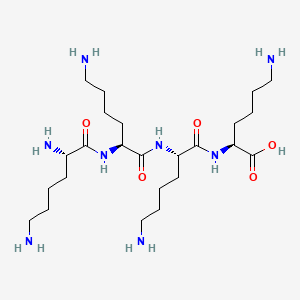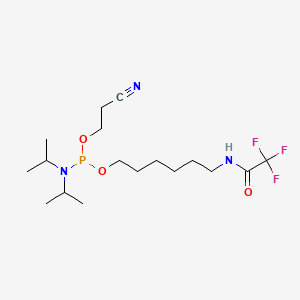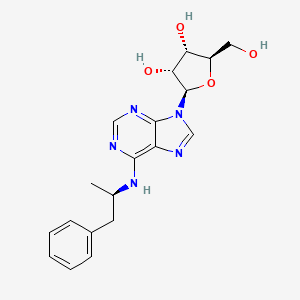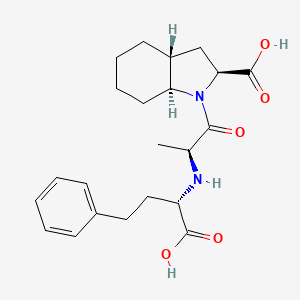
特拉拉普利拉特
描述
特兰多拉普利拉是前药特兰多拉普利的活性代谢产物,属于血管紧张素转换酶(ACE)抑制剂类。它主要用于治疗高血压和充血性心力衰竭。 特兰多拉普利拉通过抑制 ACE 酶发挥作用,ACE 酶负责将血管紧张素 I 转换为血管紧张素 II,后者是一种强效的血管收缩剂 .
科学研究应用
特兰多拉普利拉有几个科学研究应用,包括:
化学: 它用作研究 ACE 抑制剂及其机制的参考化合物。
生物学: 特兰多拉普利拉因其对肾素-血管紧张素-醛固酮系统的影响及其在调节血压中的作用而被研究。
医学: 它用于临床研究,以评估其在治疗高血压和心力衰竭方面的疗效和安全性。
作用机制
特兰多拉普利拉通过竞争性抑制血管紧张素转换酶 (ACE) 发挥作用。这种抑制阻止了血管紧张素 I 转换为血管紧张素 II,从而导致血管扩张和血压降低。 特兰多拉普利拉的分子靶点包括 ACE 和肾素-血管紧张素-醛固酮系统的组成部分 .
类似化合物:
拉米普利拉: 另一种 ACE 抑制剂,具有类似的作用机制,但药代动力学特性不同。
依那普利拉: 与特兰多拉普利拉类似,但化学结构和效力不同。
喹那普利拉: 另一种 ACE 抑制剂,具有可比的效果,但药效学不同。
独特性: 特兰多拉普利拉在与 ACE 的高结合亲和力和与其他 ACE 抑制剂相比延长半衰期方面是独一无二的。 这使其在维持长时间的稳定血压控制方面特别有效 .
生化分析
Biochemical Properties
Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . This interaction is crucial as ATII regulates blood pressure . Trandolaprilat’s ability to inhibit ACE makes it an effective agent in managing hypertension and congestive heart failure .
Cellular Effects
Trandolaprilat exerts its effects on various types of cells, primarily those involved in blood pressure regulation . By inhibiting ACE, it prevents the conversion of ATI to ATII, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Trandolaprilat involves its binding interactions with ACE, leading to the inhibition of the enzyme . This inhibition prevents the conversion of ATI to ATII, a potent vasoconstrictor, thereby exerting its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Trandolaprilat’s effects have been observed to change over time . The most pronounced reductions in blood pressure were observed at 8 hours after administration, which was later than the maximum concentration time .
Dosage Effects in Animal Models
In animal models, cardioprotective effects of Trandolapril have been demonstrated
Metabolic Pathways
Trandolaprilat is involved in the metabolic pathway of Trandolapril . It is metabolized to its biologically active form, Trandolaprilat, in the liver . It interacts with ACE in this metabolic pathway .
Transport and Distribution
Trandolapril is absorbed rapidly and metabolized to Trandolaprilat, which is approximately eight times more active as an inhibitor of ACE activity than the pro-drug
Subcellular Localization
Given its role as an ACE inhibitor, it can be inferred that it likely interacts with ACE at the cellular level to exert its effects .
准备方法
合成路线和反应条件: 特兰多拉普利拉是通过特兰多拉普利的脱酯反应合成的。 合成过程涉及特兰多拉普利中乙酯基团的水解,生成活性双酸形式的特兰多拉普利拉 .
工业生产方法: 特兰多拉普利拉的工业生产涉及在受控条件下对特兰多拉普利进行大规模水解。此过程通常使用酸性或碱性水解来实现高效转化。 反应条件经过优化,以确保最终产品的高产率和纯度 .
化学反应分析
反应类型: 特兰多拉普利拉会经历几种类型的化学反应,包括:
水解: 特兰多拉普利转换为特兰多拉普利拉是一个水解反应。
氧化和还原: 虽然特兰多拉普利拉本身通常不参与氧化或还原反应,但其代谢途径可能涉及此类反应。
取代: 特兰多拉普利拉可以参与取代反应,尤其是在亲核试剂的存在下。
常用试剂和条件:
水解: 酸性或碱性条件通常用于将特兰多拉普利水解为特兰多拉普利拉。
取代: 亲核试剂可以在适当条件下使用以促进取代反应。
主要产物: 特兰多拉普利水解的主要产物是特兰多拉普利拉。 其他反应可能会产生各种取代衍生物,具体取决于所使用的试剂和条件 .
相似化合物的比较
Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Enalaprilat: Similar to trandolaprilat but with a different chemical structure and potency.
Quinaprilat: Another ACE inhibitor with comparable effects but distinct pharmacodynamics.
Uniqueness: Trandolaprilat is unique in its high binding affinity for ACE and its prolonged half-life compared to other ACE inhibitors. This makes it particularly effective in maintaining consistent blood pressure control over an extended period .
属性
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-HXFGRODQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024709 | |
| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87679-71-8 | |
| Record name | Trandolaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trandolaprilat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trandolaprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trandolaprilat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANDOLAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trandolaprilat?
A1: Trandolaprilat is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It works by competitively binding to and inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in aldosterone secretion, promoting diuresis, natriuresis, and a slight increase in serum potassium. [, , , , , ]
Q2: Does Trandolaprilat directly interact with the endothelium to exert its vasodilatory effects?
A2: Research suggests that Trandolaprilat does not directly release endothelium-derived relaxing factor from endothelial cells. Instead, it potentiates endothelium-dependent responses to bradykinin (both exogenously administered and locally produced) and angiotensin I primarily by inhibiting ACE. []
Q3: How does Trandolaprilat affect endothelium-derived hyperpolarizing factor (EDHF)?
A3: Studies in canine coronary arteries indicate that Trandolaprilat can augment the release of EDHF. This effect contributes to the enhanced relaxation observed in response to bradykinin in the presence of Trandolaprilat. []
Q4: Does Trandolaprilat offer advantages over other ACE inhibitors like Enalaprilat?
A4: Research suggests that Trandolaprilat might have a longer duration of action and greater tissue selectivity compared to Enalaprilat. [] This difference is attributed to factors like higher lipophilicity and potential direct inhibition of ACE by Trandolapril, the prodrug of Trandolaprilat. []
Q5: How does the interaction of Trandolaprilat with ACE differ in Black and White hypertensive patients?
A5: Interestingly, studies show that despite similar decreases in ACE activity with Trandolaprilat treatment, Black patients may require higher doses to achieve comparable blood pressure reductions compared to White patients. This suggests that factors beyond ACE inhibition might contribute to the antihypertensive effects of Trandolaprilat, particularly in Black patients. []
Q6: What is the lipophilicity of Trandolaprilat compared to other ACE inhibitors?
A6: Trandolaprilat demonstrates significantly higher lipophilicity compared to Enalaprilat, as evidenced by reverse-phase high-performance liquid chromatography studies. [, ] This characteristic is thought to contribute to its longer duration of action and potential for tissue selectivity.
Q7: Can computational methods be used to design new ACE inhibitors with enhanced selectivity?
A7: Yes, computational tools like de novo design, docking, molecular dynamics (MD) simulations, and free energy calculations are increasingly being used to design novel ACE inhibitors with improved selectivity for either the N- or C-domain of ACE. [] These methods allow researchers to virtually screen and optimize potential drug candidates before synthesis and experimental testing.
Q8: How does renal function impact the pharmacokinetics of Trandolaprilat?
A8: While renal function does not significantly affect the pharmacokinetics of Trandolapril (the prodrug), it plays a crucial role in the elimination of Trandolaprilat. Studies demonstrate a strong correlation between renal clearance of Trandolaprilat and creatinine clearance. [, ] In patients with severe renal impairment (creatinine clearance <30 ml/min/1.73 m2), a dose reduction might be necessary. [, ]
Q9: Does age influence the pharmacokinetics and pharmacodynamics of Trandolaprilat?
A9: Research indicates that age does not significantly affect the pharmacokinetics or pharmacodynamics of Trandolaprilat. Both young and elderly patients achieve similar levels of ACE inhibition and blood pressure reduction with standard doses. []
Q10: How is Trandolapril metabolized in the body?
A10: Trandolapril, the prodrug, is rapidly hydrolyzed to its active metabolite, Trandolaprilat, primarily in the liver by carboxylesterase 1 (CES1). [, ] Genetic variations in CES1, such as the G143E variant, can impact the rate of Trandolapril activation. []
Q11: What are the primary in vivo models used to study the effects of Trandolaprilat?
A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive effects of Trandolaprilat. [, , ] Studies in these models have demonstrated the drug's ability to lower blood pressure and inhibit ACE activity in various tissues.
Q12: Has Trandolaprilat shown efficacy in improving cardiac function after myocardial infarction?
A12: Yes, the large-scale TRACE (Trandolapril Cardiac Evaluation) trial demonstrated that Trandolapril treatment following myocardial infarction can reduce mortality and improve life expectancy in patients with left ventricular dysfunction. []
Q13: What is a common side effect associated with ACE inhibitors, including Trandolaprilat?
A13: Persistent dry cough is a recognized side effect of ACE inhibitors, including Trandolaprilat. [, ] While the exact mechanism remains unclear, it's thought to be related to the accumulation of bradykinin or other peptides in the lungs due to ACE inhibition.
Q14: What analytical techniques are commonly used to quantify Trandolapril and Trandolaprilat in biological samples?
A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the simultaneous quantification of Trandolapril and Trandolaprilat in human plasma and other biological matrices. [, ] This highly sensitive and specific method allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




